Carvacrol
Overview
Description
C₁₀H₁₄O . It is a major component of the essential oils of oregano (Origanum vulgare) and thyme (Thymus vulgaris), and is responsible for their characteristic pungent aroma. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Carvacrol, a phenolic compound found in the essential oils of plants, has been identified to target a variety of cells and molecules. It has been shown to have significant effects on cancer cells , bacterial cells , and fungal pathogens . The outer envelope and the inner cytoplasmic membrane of bacteria are considered as the major sites of action of this compound .
Mode of Action
This compound interacts with its targets in several ways. It disrupts the endoplasmic reticulum, leading to the disruption of components of cell membrane constituents, with cell membrane permeability, membrane lipids like ergosterol, Ca2+ efflux, and reactive oxygen species (ROS) production . It also has the ability to bind with guanine present in DNA due to its hydrophobic nature .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce apoptosis through the influence of numerous proteins associated with the apoptotic pathway, MAPK pathway, and PI3K/Akt pathway . It also promotes a decrease in Bcl-2, metalloproteinase-2 and -9 (MMP-2 and MMP-9), p-ERK, p-Akt, cyclin B1 levels and an increase in p-JNK, Bax levels, resulting in cell cycle arrest at the G2/M phase .
Pharmacokinetics
This compound possesses favorable pharmacokinetic and physicochemical properties to be developed as a drug . Studies on rabbits show that orally administered this compound is slowly absorbed in the gut, with more than 30% staying in the gastrointestinal (GI) tract and around 25% of the total dose being eliminated in urine after 22 hours . Due to its low molecular weight and its lipophilic profile, this compound is believed to easily and quickly cross the blood–brain barrier .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anticancer properties, inhibiting the growth of cancer cells . It also has antimicrobial properties, effectively controlling infection by various Candida species and other fungal pathogens . In bacteria, this compound’s action disrupts cell membranes leading to cell lysis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the antibacterial and anti-biofilm properties of this compound have been shown to be enhanced when used in combination with certain antibiotics . .
Biochemical Analysis
Biochemical Properties
Carvacrol interacts with various enzymes, proteins, and other biomolecules. Its hydrophobic nature, owing to the existence of a benzene ring and methyl and isopropyl substituents, helps it bind with guanine present in DNA .
Cellular Effects
This compound influences cell function significantly. It has been found to restore learning and memory impairment induced by lead acetate . It also has potential anticancer properties, as revealed by recent studies using in vitro and in vivo models .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to have a good antimicrobial and anti-oxidative function due to its phenolic group . It also has the potential to treat cancer by suppressing the activity of tumor necrosis factor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to treat cancer in a dose-dependent manner . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvacrol can be synthesized through various methods. One common synthetic route involves the isomerization of carvone in the presence of a catalyst such as montmorillonite. The reaction is typically carried out at temperatures between 130-160°C . Another method involves the hydration isomerization of 2,3-epoxy pinane , followed by oxidation and acidification .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as oregano and thyme. The essential oils are typically obtained through steam distillation, followed by purification processes to isolate this compound .
Chemical Reactions Analysis
Carvacrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroquinone and quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form nitrothis compound and halothis compound, respectively.
Common Reagents and Conditions:
Oxidation: Iron catalysts, oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Hydroquinone, quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Nitrothis compound, halothis compound.
Scientific Research Applications
Carvacrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced pharmacological properties.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Used in food preservation due to its antimicrobial properties.
Comparison with Similar Compounds
Carvacrol is often compared with other phenolic compounds such as thymol, eugenol, and menthol:
Thymol: Similar to this compound in structure and found in thyme oil.
Eugenol: Found in clove oil, eugenol has strong analgesic and antiseptic properties.
Menthol: Found in peppermint oil, menthol is known for its cooling sensation and analgesic properties.
This compound’s unique combination of antimicrobial, antioxidant, and anticancer properties makes it a versatile compound with significant potential in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-5-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECUKUPTGUEGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042074 | |
Record name | Isopropyl-o-cresol | |
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Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour | |
Record name | Carvacrol | |
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Record name | 5-Isopropyl-2-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |
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Record name | Carvacrol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg | |
Record name | CARVACROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Isopropyl-2-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |
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Flash Point |
100 °C | |
Record name | CARVACROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |
Record name | CARVACROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Isopropyl-2-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Carvacrol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.976 @ 20 °C/4 °C, 0.974-0.979 | |
Record name | CARVACROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvacrol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID | |
CAS No. |
499-75-2 | |
Record name | Carvacrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-75-2 | |
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Record name | Carvacrol | |
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Record name | Carvacrol | |
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Record name | CARVACROL | |
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Record name | Phenol, 2-methyl-5-(1-methylethyl)- | |
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Record name | Isopropyl-o-cresol | |
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Record name | Carvacrol | |
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Record name | CARVACROL | |
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Record name | CARVACROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Isopropyl-2-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 °C, 3.5 °C | |
Record name | CARVACROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Isopropyl-2-methylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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